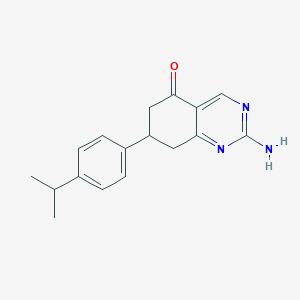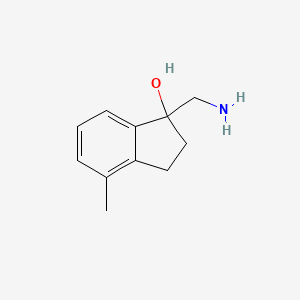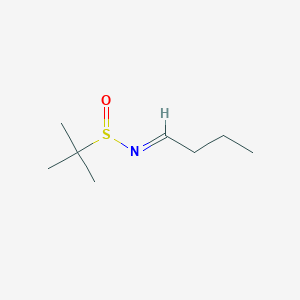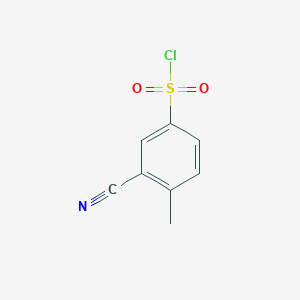
2-amino-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one
Descripción general
Descripción
2-amino-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one, also known as QIP, is a small molecule that is widely used in scientific research. It has been studied for its potential applications in drug discovery, biochemistry, and physiology. QIP has been used in a variety of ways in laboratory experiments, from studying its biochemical and physiological effects to its potential use as a drug.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Novel Synthesis Approaches : Research has been conducted on the synthesis of quinazolinone derivatives, highlighting methods for creating complex heterocyclic compounds. For instance, a study demonstrated the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, achieved through various chemical reactions including Michael addition and reactions with hydrazine, showcasing the versatility of heterocyclic synthesis techniques (Abdallah, Hassaneen, & Abdelhadi, 2009).
Catalysis and Green Chemistry : Another study highlighted the use of silica-bonded N-propylsulfamic acid as a recyclable catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, emphasizing the importance of environmentally friendly catalysts in organic synthesis (Niknam, Jafarpour, & Niknam, 2011).
Biological Activities and Applications
Antimicrobial Activity : The exploration of antimicrobial properties in quinazolinone derivatives is a significant area of research. For example, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, demonstrating the potential of these compounds in combating microbial infections (Patel & Shaikh, 2011).
Drug Synthesis and Pharmacological Evaluation : Research has also focused on the synthesis of quinazoline derivatives for pharmacological evaluations. A study on the synthesis of tetrahydroisoquinoline derivatives revealed insights into dopamine uptake inhibition and dopaminomimetic properties, highlighting the therapeutic potential of quinazoline derivatives in neurological disorders (Zára-Kaczián et al., 1986).
Chemical Structure and Molecular Interaction Studies
- Supramolecular Features : The study of the molecular structures and supramolecular interactions of quinazolinone derivatives provides valuable insights into their potential applications. Research on the crystal packing and weak interactions in 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-substituted 2,3-dihydroquinazolin-4(1H)-ones has shed light on the role of halogen-mediated interactions in dictating molecular assembly and stability (Mandal & Patel, 2018).
Propiedades
IUPAC Name |
2-amino-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-10(2)11-3-5-12(6-4-11)13-7-15-14(16(21)8-13)9-19-17(18)20-15/h3-6,9-10,13H,7-8H2,1-2H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVSENCGKIPKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157560 | |
| Record name | 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one | |
CAS RN |
1306738-96-4 | |
| Record name | 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-[4-(1-methylethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B1527041.png)
![6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527042.png)







